molecular formula C7H8ClNO B3352270 (2-Chloro-4-methylpyridin-3-yl)methanol CAS No. 447402-10-0

(2-Chloro-4-methylpyridin-3-yl)methanol

Cat. No.: B3352270
CAS No.: 447402-10-0
M. Wt: 157.6 g/mol
InChI Key: BGKJXQIITJQALO-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C(_7)H(_8)ClNO It is a derivative of pyridine, characterized by a chloro group at the second position, a methyl group at the fourth position, and a hydroxymethyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyridin-3-yl)methanol typically involves the chlorination of 4-methylpyridine followed by a hydroxymethylation reaction. One common method includes:

    Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the chloro group at the second position.

    Hydroxymethylation: The resulting 2-chloro-4-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde (HCHO) and a base like sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form (2-Chloro-4-methylpyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)) in polar solvents.

Major Products:

    Oxidation: (2-Chloro-4-methylpyridin-3-yl)aldehyde or (2-Chloro-4-methylpyridin-3-yl)carboxylic acid.

    Reduction: (2-Chloro-4-methylpyridin-3-yl)methane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Chloro-4-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Chloro-4-methylpyridin-3-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.

Comparison with Similar Compounds

    (2-Chloro-4-pyridinyl)methanol: Similar structure but lacks the methyl group at the fourth position.

    (4-Chloro-pyridin-2-yl)methanol: Similar structure but with the chloro and hydroxymethyl groups swapped.

Uniqueness: (2-Chloro-4-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and hydroxymethyl groups on the pyridine ring provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry.

Properties

IUPAC Name

(2-chloro-4-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKJXQIITJQALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1.9 g (10.0 mmoles) of methyl 2-chloro-4-methylnicotinate dissolved in 5.0 ml of THF was gradually added, at −65 to −60° C., to a suspension of 0.4 g (10.0 mmoles) of lithium aluminum hydride in 30 ml of tetrahydrofuran. The mixture was stirred for 30 minutes and at −20° C. for 1 hour to give rise to a reaction. The reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 0.6 g (yield: 38.2%) of (2-chloro-4-methylpyridin-3-yl)methanol.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-4-methyl-nicotinic acid methyl ester (1 g. 5.4 mmol) was dissolved in THF (10 mL) and cooled to −78° C. and DIBAL (1 M in toluene) was added via a syringe (14.4 mL. 21.6 mmol). The reaction mixture was allowed to warm to RT over a period of 4 h. Additional DIBAL (5 mL. 5 mmol) was added and the reaction was stirred at RT for 1 h before cooled to −20° C. Water (2 mL). sat. Na2CO3 solution (1.5 mL). aqueous NH3 (3 mL) and ACN (70 mL) were added. After vigorous stirring for 30 min. the suspension was centrifuged and the precipitate suspended in a solution of ACN (100 mL) and concentrated aqueous NH3 (5 mL). After vigorous stirring for 30 min the suspension was centrifuged. The combined supernatants were concentrated in vacuo to yield crude (2-chloro-4-methyl-pyridin-3-yl)-methanol which was converted into the title compound according to the procedure described for the preparation of 3-bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine. MS (m/z): 158.0 [M+H+].
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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